![molecular formula C13H24O6SSi B12520621 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione CAS No. 667454-53-7](/img/structure/B12520621.png)
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione is an organic compound known for its unique chemical structure and properties. It is a colorless to light yellow liquid that is soluble in various organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione typically involves the reaction of 3-(Trimethoxysilyl)propylamine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify surfaces of biomolecules or nanoparticles for various biological applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione involves its ability to form covalent bonds with other molecules. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it useful as a coupling agent in various applications. The sulfanyl group can also participate in redox reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Triethoxysilyl)propylsuccinic anhydride
- 3-(Trimethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione is unique due to the presence of both the trimethoxysilyl and sulfanyl groups This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it highly versatile for various applications
Propriétés
Numéro CAS |
667454-53-7 |
|---|---|
Formule moléculaire |
C13H24O6SSi |
Poids moléculaire |
336.48 g/mol |
Nom IUPAC |
3-[3-(3-trimethoxysilylpropylsulfanyl)propyl]oxolane-2,5-dione |
InChI |
InChI=1S/C13H24O6SSi/c1-16-21(17-2,18-3)9-5-8-20-7-4-6-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3 |
Clé InChI |
MAWXAINVHJMXFN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSCCCC1CC(=O)OC1=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)
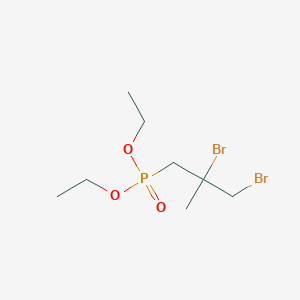

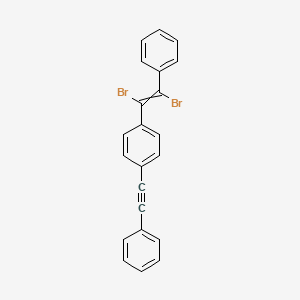
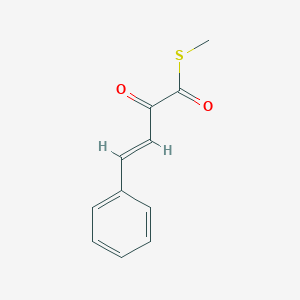
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

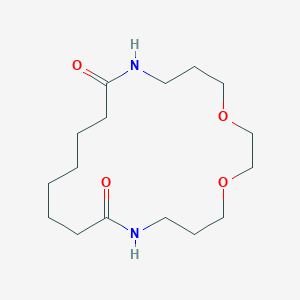

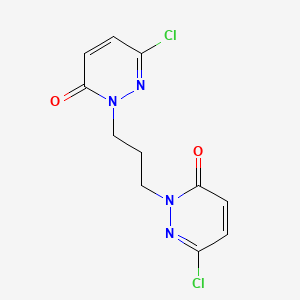
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
